molecular formula C10H14ClNO B2950318 3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole CAS No. 1525858-09-6

3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole

Cat. No.: B2950318
CAS No.: 1525858-09-6
M. Wt: 199.68
InChI Key: AZTXCPSMLRXSMY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole is a chemical compound with a complex structure that includes a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves multiple steps, starting with the formation of the benzoxazole core. One common method is the cyclization of an appropriate amino acid derivative with chloroacetic acid under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The use of continuous flow chemistry can also be employed to improve efficiency and yield. Additionally, purification steps such as recrystallization or chromatography may be necessary to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole has several applications in scientific research:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, but they often include interactions with cellular signaling mechanisms.

Comparison with Similar Compounds

  • 3-(Chloromethyl)benzoic acid: A meta-substituted benzoic acid derivative.

  • 3-(Chloromethyl)pentane: A compound with a similar chloromethyl group but a different core structure.

Uniqueness: 3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole is unique due to its benzoxazole ring system, which imparts distinct chemical and physical properties compared to other chloromethyl compounds

Properties

IUPAC Name

3-(chloromethyl)-5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-10(2)4-3-9-7(5-10)8(6-11)12-13-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTXCPSMLRXSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C(=NO2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525858-09-6
Record name 3-(chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole
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